molecular formula C17H21N5O3 B15114086 2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile

2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile

Cat. No.: B15114086
M. Wt: 343.4 g/mol
InChI Key: KDCCXHAXUMEJIP-UHFFFAOYSA-N
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Description

2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of piperidine derivatives.

Scientific Research Applications

2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H21N5O3/c1-25-9-8-21-16(23)12-22(17(21)24)14-3-6-20(7-4-14)15-10-13(11-18)2-5-19-15/h2,5,10,14H,3-4,6-9,12H2,1H3

InChI Key

KDCCXHAXUMEJIP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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